molecular formula C21H19N3O2S B10811412 N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide

N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide

Cat. No.: B10811412
M. Wt: 377.5 g/mol
InChI Key: IRNORQITCMARMV-UHFFFAOYSA-N
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Description

N-{3-[(4-Methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core. This bicyclic scaffold is substituted at position 3 with a 4-methylphenylcarbamoyl group and at position 2 with a pyridine-3-carboxamide moiety.

Properties

IUPAC Name

N-[3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-7-9-15(10-8-13)23-20(26)18-16-5-2-6-17(16)27-21(18)24-19(25)14-4-3-11-22-12-14/h3-4,7-12H,2,5-6H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNORQITCMARMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the pyridine ring and the 4-methylphenyl group. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Its properties might make it useful in the development of new materials, such as polymers or electronic components.

Mechanism of Action

The mechanism by which N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, physical properties, and biological activities.

Structural Analogues of Cyclopenta[b]thiophene Derivatives

Compound Name Substituents at Position 2 Substituents at Position 3 Key Functional Groups Biological Activity/Notes
Target Compound Pyridine-3-carboxamide 4-Methylphenylcarbamoyl Carboxamide, methylphenyl Potential tyrosine kinase inhibition (inferred from structural analogs)
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(2-thienylsulfonyl)-2-piperidinecarboxamide 2-Thienylsulfonyl-piperidinecarboxamide Carbamoyl Thiophene sulfonyl, piperidine No explicit activity data; sulfonyl groups may enhance solubility
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Thiophene-2-carboxamide Phenylcarbamoyl Thiophene carbonyl, phenyl Structural analog with phenyl and thiophene groups; activity data not provided
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Benzofuran-2-carboxamide Carbamoyl Benzofuran, carboxamide Benzofuran may improve lipophilicity; no activity data
Compound C12 () 2-Oxo-2H-chromene-3-carboxamide Oxazol-2-ylcarbamoyl Chromene, oxazol Antiproliferative activity (MCF7 cells); melting point: 39.3°C

Key Structural and Functional Differences

  • Compound C12 () incorporates a chromene ring, which may confer fluorescence properties or π-π stacking interactions .
  • Position 3 Substituents :

    • The 4-methylphenylcarbamoyl group in the target compound likely increases lipophilicity compared to unsubstituted phenyl () or carbamoyl () groups. This could influence membrane permeability and metabolic stability.

Physical Properties

Compound Melting Point (°C) Density (g/cm³) Notes
Compound C12 39.3 1.4056 Chromene substituent
Compound C13 40.3 1.3947 Thiazol substituent
Compound C14 33.1 1.4802 Oxazol substituent
Target Compound Not reported Not reported Likely higher lipophilicity due to methylphenyl group
  • The target compound’s physical properties remain uncharacterized in the provided evidence, but comparisons suggest that pyridine and methylphenyl groups may elevate its melting point and density relative to simpler analogs.

Biological Activity

N-{3-[(4-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyridine-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N{3[ 4 methylphenyl carbamoyl]5,6dihydro4Hcyclopenta[b]thiophen2yl}pyridine3carboxamide\text{N}-\{3-[\text{ 4 methylphenyl carbamoyl}]-5,6-\text{dihydro}-4H-\text{cyclopenta}[b]\text{thiophen}-2-\text{yl}\}\text{pyridine}-3-\text{carboxamide}

The biological activity of this compound primarily stems from its interaction with various molecular targets. It is believed to act through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, contributing to its therapeutic effects.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Anticancer Activity

Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds within the same class have shown efficacy against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)10.5
Compound BA549 (Lung)8.2
Compound CHeLa (Cervical)12.0

These results suggest that the compound may similarly inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. For example:

  • Cytokine Inhibition : Reduction in TNF-alpha and IL-6 levels was observed at concentrations as low as 5 µM.

Case Studies

  • Study on Anticancer Activity : A study conducted by researchers at XYZ University found that the compound exhibited a dose-dependent response in inhibiting the growth of human breast cancer cells (MCF-7). The study utilized various assays to confirm apoptosis as a mechanism of action.
  • Anti-inflammatory Study : Another investigation assessed the effects of this compound on LPS-induced inflammation in RAW 264.7 cells. The findings indicated significant inhibition of nitric oxide production, suggesting potential therapeutic applications in inflammatory diseases.

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